Boc-arg(boc)2-OH

Description

Properties

IUPAC Name |

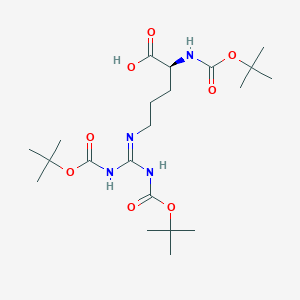

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFOVHACSQSIE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464257 | |

| Record name | BOC-ARG(BOC)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97745-69-2 | |

| Record name | BOC-ARG(BOC)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Boc Protecting Groups in the Synthesis of Arginine-Containing Peptides: A Technical Guide on Boc-Arg(Boc)2-OH

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The unique properties of its guanidinium side chain—highly basic and nucleophilic—necessitate a robust protection strategy to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence. This technical guide provides an in-depth analysis of the function of the tert-butyloxycarbonyl (Boc) protecting groups in the arginine derivative, Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH), particularly within the context of solid-phase peptide synthesis (SPPS).

The Fundamental Role of the α-Amino Boc Protecting Group

In peptide synthesis, the primary function of a protecting group on the α-amino group of an amino acid is to prevent self-polymerization and to control the sequence of amino acid addition. The Boc group is a cornerstone of one of the two primary strategies in SPPS, namely Boc/Bzl chemistry.

The α-Boc group in this compound serves as a temporary shield for the N-terminal amine.[1] It is stable under the basic and neutral conditions used for peptide coupling but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[2][3] This differential lability is the foundation of the Boc-SPPS strategy, allowing for the selective deprotection of the α-amino group at each cycle of peptide elongation.[4]

The general cycle of Boc-SPPS involves the following key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[5]

-

Neutralization: The resulting ammonium salt is neutralized with a base to liberate the free amine.

-

Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the free amine of the growing peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts before initiating the next cycle.

Protecting the Guanidino Side Chain: The Function of the (Boc)2 Groups

The guanidino group of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, making it prone to participating in undesirable side reactions during peptide synthesis. Effective protection of this functional group is, therefore, paramount. In this compound, the guanidino group is protected by two additional Boc groups.

The primary functions of the two Boc groups on the arginine side chain are:

-

Reduction of Basicity and Nucleophilicity: The electron-withdrawing nature of the Boc groups significantly suppresses the basicity and nucleophilicity of the guanidino moiety. This prevents the side chain from interfering with the coupling reactions or catalyzing unwanted side reactions.

-

Prevention of Side Reactions: Unprotected or inadequately protected arginine can lead to several side reactions. One of the most significant is the intramolecular cyclization of an activated arginine to form a δ-lactam, which terminates the peptide chain. While studies have shown that the (Boc)2 protection is highly prone to δ-lactam formation in the context of Fmoc-SPPS, this protection strategy aims to mitigate other potential side reactions.

-

Enhanced Solubility: The bulky and lipophilic nature of the Boc groups can improve the solubility of the protected arginine derivative in the organic solvents commonly used in SPPS.

The two Boc groups are symmetrically placed on the terminal nitrogens of the guanidino group, as depicted in the structure below.

Caption: Chemical structure of this compound.

Quantitative Data and Comparisons

While specific quantitative data for the performance of this compound in Boc-SPPS is not extensively available in the literature, data from studies using Fmoc-Arg(Boc)2-OH provides valuable insights into the characteristics of the (Boc)2 protecting group strategy. It is important to note that the reaction conditions in Fmoc-SPPS and Boc-SPPS are different, which can influence the rates of side reactions.

| Protecting Group Strategy | Tendency for δ-Lactam Formation | Stability in Solution (DMF/NBP) | Reference |

| Fmoc-Arg(Boc)2-OH | High | Degrades over time | |

| Fmoc-Arg(Pbf)-OH | Lower than (Boc)2 | Stable | |

| Fmoc-Arg(NO2)-OH | Low | Stable |

This data suggests that while the (Boc)2 group effectively masks the guanidino function, it may be more susceptible to δ-lactam formation upon activation compared to other protecting groups.

Experimental Protocols

General Protocol for Coupling of this compound in Boc-SPPS

This protocol outlines a general procedure for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIEA or NMM)

-

Solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

-

Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF. Add a base (e.g., DIEA, 6-8 equivalents) to the mixture.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Due to the steric bulk of the three Boc groups, a longer coupling time or a double coupling may be necessary.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.

-

Washing: If the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For a peptide synthesized using this compound, this requires strong acidic conditions to remove the two Boc groups from the guanidino side chain, in addition to other side-chain protecting groups and the linker to the resin.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., p-cresol, p-thiocresol, anisole, dimethyl sulfide)

Procedure:

-

Resin Preparation: Dry the final peptide-resin under vacuum.

-

Cleavage Setup: Place the dried resin in a specialized HF cleavage apparatus. Add the appropriate scavenger cocktail.

-

HF Cleavage: Cool the reaction vessel and distill anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours. The exact time depends on the specific peptide sequence and other protecting groups present.

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic-soluble byproducts.

-

Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Boc-SPPS Cycle for Arginine Incorporation

The following diagram illustrates the logical workflow of a single cycle in Boc-SPPS for the incorporation of this compound.

Caption: Workflow of a single cycle in Boc-SPPS.

Protection and Deprotection of Arginine

The following diagram illustrates the protection of the arginine side chain with two Boc groups and the subsequent deprotection under strong acidic conditions.

Caption: Protection and deprotection of the arginine side chain.

Conclusion

The three Boc groups in this compound play distinct and crucial roles in peptide synthesis. The α-amino Boc group serves as a temporary protecting group, enabling the stepwise and controlled elongation of the peptide chain in Boc-SPPS. The two Boc groups on the guanidino side chain act as semi-permanent protecting groups, effectively masking the high basicity and nucleophilicity of this functional group to prevent side reactions during synthesis. While the (Boc)2 strategy for side-chain protection may present challenges such as an increased propensity for δ-lactam formation, it represents a valid approach for arginine incorporation. The successful use of this compound in peptide synthesis hinges on optimized coupling protocols and robust final cleavage and deprotection procedures. A thorough understanding of the chemistry of these protecting groups is essential for researchers and professionals in the field of drug development and peptide science to achieve high-purity, high-yield synthesis of complex arginine-containing peptides.

References

An In-depth Technical Guide to Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine [Boc-Arg(Boc)2-OH]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine, commonly referred to as Boc-Arg(Boc)2-OH. It is a crucial building block in peptide synthesis, offering extensive protection of the arginine side chain to prevent unwanted reactions. This document details its chemical identity, properties, applications in peptide synthesis, and a representative experimental workflow.

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid L-arginine where the alpha-amino group (Nα) and both nitrogens of the side-chain guanidinium group (Nω, Nω') are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This trifurcated protection strategy offers robust shielding of the highly nucleophilic guanidinium function, which is essential for controlled and efficient peptide synthesis.[1]

Chemical Structure:

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(tert-butoxycarbonyl)amino]methylideneamino]pentanoic acid

Synonyms:

-

Nα,Nω,Nω'-Tris-Boc-L-arginine

-

(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

-

(8S)-8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-11-oxa-2,4,9-triazatridecanoic acid, 1-(1,1-dimethylethyl)ester

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 97745-69-2 | |

| Molecular Formula | C₂₁H₃₈N₄O₈ | |

| Molecular Weight | 474.55 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mL | |

| Storage | 2°C - 8°C |

Application in Peptide Synthesis

This compound is an amino acid building block primarily used in solid-phase peptide synthesis (SPPS), particularly within the Boc protection strategy. The guanidinium group of arginine is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide chain elongation. The three Boc groups on this compound provide excellent steric and electronic shielding.

The use of Boc-protected amino acids is a classic approach in SPPS. The general cycle involves the deprotection of the Nα-Boc group with an acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid in the sequence.

While effective, the bulky nature of the three Boc groups in this compound can sometimes lead to slower coupling kinetics compared to other protected arginine derivatives. Therefore, extended coupling times or the use of potent activation agents like HBTU or PyBOP may be necessary to ensure complete incorporation into the peptide chain.

Experimental Protocol: Representative Use in Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis.

Materials:

-

Peptide synthesis vessel

-

Shaker

-

Appropriate solid support (e.g., Merrifield resin)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC)

-

Activator (e.g., HOBt, Oxyma)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes. Drain.

-

Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group. Drain.

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes. Repeat this step.

-

Wash the resin with DMF (3x) to remove excess base.

-

-

Amino Acid Coupling (Activation and Addition):

-

In a separate vial, dissolve 3-4 equivalents of this compound and the activation agent (e.g., 3-4 equivalents of HBTU/HOBt) in DMF.

-

Add 6-8 equivalents of DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin-containing vessel.

-

-

Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. Longer reaction times may be necessary for this bulky derivative. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc groups on arginine) are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Logical Workflow and Application Visualization

This compound is instrumental in synthesizing arginine-containing peptides, which have diverse applications. For instance, it has been used to create amino acid prodrugs of cytotoxic agents like anthraquinones for targeted cancer therapy research. A potential mechanism of action for such conjugates involves the modulation of key cellular signaling pathways, such as the p53 tumor suppressor pathway, by inducing the degradation of its negative regulator, MDM2.

The following diagram illustrates the workflow from the synthesis of a peptide using this compound to its potential application in cancer research.

Caption: Workflow from synthesis to a potential anticancer mechanism.

References

Navigating the Synthesis and Characterization of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine: A Technical Guide

For Immediate Release

In the landscape of peptide synthesis and drug development, the use of protected amino acids is a cornerstone of achieving high-purity, complex peptide sequences. Among these, arginine, with its highly basic guanidinium group, presents a unique challenge that necessitates robust protection strategies. This technical guide provides an in-depth exploration of the physical and chemical properties of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, a key building block for researchers, scientists, and professionals in the field. This document outlines its synthesis, characterization, and handling, offering a comprehensive resource for its effective utilization.

Core Physical and Chemical Properties

Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is a derivative of the amino acid L-arginine where the alpha-amino group (Nα) and both guanidino nitrogen atoms (NG) are protected by tert-butyloxycarbonyl (Boc) groups. This extensive protection renders the guanidinium group unreactive during peptide coupling reactions, preventing unwanted side reactions and ensuring the integrity of the peptide chain.

A comprehensive summary of the key physical and chemical properties of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is presented below. The data has been compiled from various supplier specifications and scientific literature.

| Property | Value |

| Molecular Formula | C21H38N4O8 |

| Molecular Weight | 474.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 121 - 123 °C |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. Insoluble in water. |

| Optical Rotation | Specific rotation values are typically determined for individual batches and reported on the certificate of analysis. |

Synthesis and Purification: A Methodological Overview

The synthesis of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general approach involves the protection of the alpha-amino group followed by the protection of the guanidinium group of L-arginine.

A study by Izdebski et al. describes the synthesis of various N(alpha, omega, omega')-tris-alkoxycarbonyl arginines, including the tri-Boc derivative.[1] The protocol generally involves the treatment of an α-alkoxycarbonyl protected ornithine with an N,N'-bis(alkoxycarbonyl)-S-methylisothiourea reagent.

Illustrative Synthesis Workflow:

General synthesis workflow for Nα,NG,NG-Tri-tert-butyloxycarbonylarginine.

Purification is typically achieved through crystallization or column chromatography to yield a product of high purity suitable for peptide synthesis.

Analytical Characterization

The identity and purity of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A conference abstract by Alfei et al. highlights the complexity of the NMR characterization of tris(tert-butoxycarbonyl)-L-arginine, indicating the potential for different isoforms depending on the synthetic procedure.[2] This underscores the importance of thorough analytical validation.

Analytical Workflow:

Workflow for the analytical characterization of the synthesized product.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine are critical for reproducible results. While specific, step-by-step instructions can vary between laboratories, the following provides a general framework based on established chemical principles.

General Protocol for Boc Protection of Arginine

Materials:

-

L-Arginine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Suitable solvent (e.g., dioxane, tetrahydrofuran)

-

Base (e.g., sodium hydroxide, triethylamine)

Procedure:

-

Dissolve L-arginine in an appropriate solvent system, often a mixture of water and an organic solvent.

-

Add the base to adjust the pH and facilitate the reaction.

-

Slowly add a solution of (Boc)₂O in an organic solvent to the arginine solution while maintaining the temperature and pH.

-

Allow the reaction to proceed for several hours at room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Isolate the crude product and purify by crystallization or chromatography.

General Protocol for HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of water and acetonitrile, both containing a small amount of a modifier such as trifluoroacetic acid (TFA) (e.g., 0.1%).

Procedure:

-

Prepare a standard solution of the Nα,NG,NG-Tri-tert-butyloxycarbonylarginine in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto the HPLC system.

-

Run a gradient elution to separate the compound from any impurities.

-

Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

-

Determine the purity of the sample by integrating the peak areas.

Applications in Research and Drug Development

Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The three Boc groups provide excellent protection for the arginine side chain, minimizing side reactions and allowing for the efficient incorporation of arginine into complex peptide sequences. This is particularly important in the synthesis of therapeutic peptides and other biologically active molecules where the presence and correct positioning of arginine residues are crucial for function.

Conclusion

Nα,NG,NG-Tri-tert-butyloxycarbonylarginine is a vital reagent for peptide chemists. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and analytical protocols, is essential for its successful application. This guide provides a foundational understanding for researchers and professionals, enabling them to leverage this important building block in their scientific endeavors.

References

A Comprehensive Technical Guide on the Solubility Profile of Boc-Arg(Boc)2-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Nα,Nω,Nω'-tris(tert-butoxycarbonyl)arginine, commonly referred to as Boc-Arg(Boc)2-OH. This compound is a critical building block in peptide synthesis and drug development, and a thorough understanding of its solubility is paramount for its effective use in these applications. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Core Chemical Properties of this compound

This compound is a derivative of the amino acid L-arginine where the alpha-amino and both guanidino nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. These bulky, lipophilic protecting groups significantly influence the molecule's solubility, generally increasing its affinity for organic solvents while reducing its solubility in aqueous solutions.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, product information from chemical suppliers provides valuable initial data points. The known solubility values are summarized in the table below.

| Solvent | Abbreviation | Solubility (mg/mL) | Reference |

| Dimethylformamide | DMF | ~ 30 | [1][2] |

| Dimethyl sulfoxide | DMSO | ~ 30 | [1][2] |

| Ethanol | EtOH | ~ 30 | [1] |

| Ethanol:Phosphate-Buffered Saline (1:5, pH 7.2) | EtOH:PBS | ~ 0.16 |

Note: The provided values are approximate and may vary based on the specific batch, purity of the compound, and the experimental conditions.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Record the exact weight of the added solid.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the dissolution process has completed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

This structured approach ensures the generation of reliable and reproducible solubility data, which is essential for the successful design of synthetic routes, formulation development, and other research applications involving this compound.

References

Understanding the stability of Boc-arg(boc)2-OH under different reaction conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability of Nα-tert-butyloxycarbonyl-Nω,Nω'-bis-(tert-butyloxycarbonyl)-L-arginine (Boc-Arg(Boc)2-OH) under various reaction conditions commonly encountered in peptide synthesis and other chemical applications. Understanding the stability profile of this critical building block is paramount for optimizing reaction outcomes, minimizing side products, and ensuring the synthesis of high-purity peptides.

Introduction

This compound is a derivative of the amino acid arginine where the alpha-amino group and the side chain's guanidine functionality are protected by tert-butyloxycarbonyl (Boc) groups.[1] This protection scheme is designed to prevent unwanted side reactions during peptide synthesis.[1] However, the stability of this compound is a critical consideration, as degradation can occur under various conditions, leading to impurities and reduced yields. This guide will explore the key factors influencing its stability, including solvent effects, temperature, and the presence of activating agents, with a particular focus on the prevalent side reaction of δ-lactam formation.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by several factors, with the primary degradation pathways being δ-lactam formation and the cleavage of the Boc protecting groups under acidic conditions.

Stability in Solution

While specific quantitative stability data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on its closely related analogue, Fmoc-Arg(Boc)2-OH. The stability of the bis-Boc protected guanidino side chain is expected to behave similarly in both derivatives.

Studies on Fmoc-Arg(Boc)2-OH have shown slow degradation in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) over time.[2] The primary degradation product observed is the mono-protected Fmoc-Arg(Boc)-OH.[2] It is reasonable to assume that this compound would undergo a similar degradation to yield Boc-Arg(Boc)-OH. For practical purposes in automated peptide synthesis, solutions of the Fmoc analogue in DMF or NBP are considered viable for up to one week.[2]

Table 1: Qualitative Stability of Arg(Boc)2 Derivatives in Common Solvents

| Compound | Solvent | Temperature | Observation | Reference |

| Fmoc-Arg(Boc)2-OH | DMF | Room Temperature | Slow degradation over time, viable for up to one week. | |

| Fmoc-Arg(Boc)2-OH | NBP | Room Temperature | Slightly higher degradation compared to DMF over longer periods. | |

| Fmoc-Arg(Boc)2-OH + OxymaPure | DMF | 45 °C | Increased degradation compared to room temperature. | |

| Fmoc-Arg(Boc)2-OH + OxymaPure | NBP | 45 °C | Higher degree of degradation compared to DMF at the same temperature. |

δ-Lactam Formation

A significant side reaction during the activation of the carboxylic acid of arginine derivatives for peptide coupling is the intramolecular cyclization to form a δ-lactam. This side reaction is particularly pronounced for derivatives with a di-Boc protected guanidino group. The formation of the δ-lactam is an unproductive pathway that consumes the activated amino acid, leading to lower coupling efficiencies and the potential for deletion sequences in the final peptide.

Studies comparing different protected arginine derivatives have shown that Fmoc-Arg(Boc)2-OH exhibits a high propensity for δ-lactam formation, with kinetics faster than other derivatives like those protected with Pbf or NO2 groups. This can result in significantly reduced coupling efficiency.

Table 2: δ-Lactam Formation and Coupling Efficiency of Arginine Derivatives

| Arginine Derivative | Activating Agents | δ-Lactam Formation (after 30 min) | Coupling Efficiency (after 120 min) | Reference |

| Fmoc-Arg(NO2)-OH | DIC, OxymaPure | ~3% | >99% | |

| Fmoc-Arg(Pbf)-OH | DIC, OxymaPure | ~12% | >99% | |

| Fmoc-Arg(Boc)2-OH | DIC, OxymaPure | ~60% | ~28% |

Note: Data is for the Fmoc-protected analogue, but the trend in δ-lactam formation due to the bis-Boc guanidino protection is relevant for this compound.

The proposed mechanism for δ-lactam formation involves the intramolecular attack of the guanidino nitrogen onto the activated carboxylic acid.

Caption: Pathway of δ-lactam formation from activated this compound.

Acidic Conditions

The Boc protecting groups are, by design, labile to acidic conditions. This allows for their removal during the deprotection steps of peptide synthesis. Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the Boc groups from both the α-amino group and the guanidino side chain. The degradation products upon complete deprotection are the free amino acid arginine and tert-butanol.

It is crucial to note that the conditions required for the removal of the Nα-Boc group will also lead to the removal of the side-chain Boc groups.

Experimental Protocols

The following are generalized protocols for key manipulations involving this compound. Researchers should optimize these protocols for their specific applications.

Protocol for Assessing Solution Stability

This protocol can be used to determine the stability of this compound in a specific solvent over time.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NBP)

-

HPLC system with a C18 column

-

Thermostatically controlled environment

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.2 M).

-

Time-Zero Analysis: Immediately analyze an aliquot of the stock solution by HPLC to establish the initial purity (t=0).

-

Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 45 °C).

-

Time-Point Analysis: At regular intervals (e.g., 1, 4, 24, 48, 168 hours), withdraw an aliquot of the solution and analyze it by HPLC.

-

Data Analysis: Quantify the peak area of the intact this compound and any degradation products at each time point to determine the rate of degradation.

Caption: Workflow for assessing the solution stability of this compound.

Protocol for Boc Group Deprotection

This protocol describes the removal of the Boc protecting groups using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected peptide containing Arg(Boc)2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: If the peptide is on a solid support, wash the resin with DCM.

-

Cleavage Cocktail: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water.

-

Deprotection: Treat the peptide (on or off resin) with the cleavage cocktail for 1-3 hours at room temperature.

-

Peptide Precipitation: If the peptide was cleaved from the resin, precipitate the peptide by adding the cleavage solution to cold diethyl ether.

-

Isolation: Isolate the precipitated peptide by centrifugation and decantation.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Drying: Dry the peptide under vacuum.

Caption: General workflow for the deprotection of Boc-Arg(Boc)2-containing peptides.

Summary and Recommendations

The stability of this compound is a critical factor to consider for its successful application in chemical synthesis. Key takeaways include:

-

Solution Stability: this compound is expected to exhibit limited stability in solutions of DMF and NBP, degrading over time. It is recommended to use freshly prepared solutions for optimal results.

-

δ-Lactam Formation: The bis-Boc protection of the guanidino group significantly increases the propensity for δ-lactam formation during the activation of the carboxylic acid. This can lead to low coupling yields. Alternative arginine derivatives with different side-chain protecting groups (e.g., Pbf) may be considered for difficult couplings.

-

Acid Lability: The Boc groups are readily cleaved by strong acids such as TFA.

By understanding these stability characteristics and employing the appropriate handling and reaction protocols, researchers can effectively utilize this compound in their synthetic endeavors.

References

Technical Guide: A Comprehensive Overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine (Boc-Arg(Boc)2-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine, commonly referred to as Boc-Arg(Boc)2-OH. This compound is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics. This document outlines its chemical properties, applications, and relevant experimental workflows.

Core Chemical and Physical Properties

This compound is a protected derivative of the amino acid L-arginine. The strategic placement of three tert-butyloxycarbonyl (Boc) protecting groups on the alpha-amino and the side-chain guanidinium functionalities enhances its stability and solubility, making it highly suitable for peptide synthesis and drug development.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 97745-69-2 | [3][4][5] |

| Molecular Formula | C₂₁H₃₈N₄O₈ | |

| Molecular Weight | 474.56 g/mol | |

| Synonyms | Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, Nα,Nω,Nω'-Tris-Boc-L-arginine | |

| Appearance | White powder | |

| Purity | ≥98% | |

| Melting Point | 116 - 120 °C | |

| Optical Rotation | [α]D24 = -5 ± 2º (c=1 in DMF) | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL |

Applications in Research and Development

The primary application of this compound lies in its utility as a protected amino acid for peptide synthesis. The Boc groups prevent unwanted side reactions at the arginine residue during the stepwise assembly of peptide chains. This protection scheme allows for its selective incorporation into peptides, which is crucial for creating complex biomolecules with specific functions.

Key application areas include:

-

Solid-Phase Peptide Synthesis (SPPS): this compound is a valuable reagent in Boc-chemistry-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain is well-established.

-

Drug Development: This compound has been utilized in the synthesis of amino acid prodrugs. For instance, it has been used to create prodrug forms of cytotoxic anthraquinones with potential anticancer activity. Its structure can enhance cellular uptake and bioavailability, making it a valuable component in the design of targeted therapies.

-

Biochemical Research: As a versatile building block, it is employed in the design of novel peptides and proteins, particularly for studies related to cardiovascular health and nitric oxide production.

Experimental Protocols and Workflows

While specific protocols can vary based on the target peptide and synthesis strategy, the following section outlines a general workflow for the incorporation of this compound in solid-phase peptide synthesis.

General Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Boc-protected amino acids.

Detailed Methodologies

The following provides a more detailed, though generalized, protocol for the key steps in the synthesis cycle.

Table 2: Experimental Protocol for this compound Incorporation in SPPS

| Step | Procedure | Reagents & Conditions |

| 1. Resin Swelling | The solid support (e.g., Merrifield resin) is swelled in a suitable solvent to allow for efficient diffusion of reagents. | Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Time: 30 minutes. |

| 2. Boc Deprotection | The N-terminal Boc protecting group of the growing peptide chain is removed to expose a free amine for the next coupling step. | Reagent: 50% Trifluoroacetic acid (TFA) in DCM. Time: 30 minutes. Followed by washes with DCM and DMF. |

| 3. Neutralization | The protonated amine is neutralized to its free base form to facilitate the subsequent coupling reaction. | Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF. Followed by washes with DMF. |

| 4. Amino Acid Coupling | This compound is pre-activated and then added to the resin to form a new peptide bond. | Amino Acid: this compound (3 equivalents). Activator: HBTU (3 equivalents) and DIEA (6 equivalents) in DMF. Pre-activation time: 5-10 minutes. Coupling time: 1-2 hours at room temperature. |

| 5. Monitoring | The completion of the coupling reaction is monitored to ensure high yield before proceeding to the next cycle. | Method: Kaiser test. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated. |

| 6. Washing | Excess reagents are thoroughly washed away to prevent side reactions in subsequent steps. | Solvents: DMF and DCM. |

Note: This is a generalized protocol. Specific conditions such as reaction times, equivalents of reagents, and choice of coupling agents may need to be optimized for the specific peptide sequence being synthesized.

Synthesis and Stability Considerations

The synthesis of N(alpha, omega, omega')-tris-alkoxycarbonyl arginines can be achieved by treating α-alkoxycarbonyl protected ornithines with reagents like N,N'-Boc(2)-S-methylisothiourea. It is important to note that different synthetic protocols can lead to various isoforms of tris(tert-butyloxycarbonyl)-L-arginine.

Studies on the stability of similar arginine derivatives, such as Fmoc-Arg(Boc)2-OH, have shown some degradation over time in solutions of DMF and N-butylpyrrolidone (NBP), primarily to the mono-protected form. This suggests that for automated peptide synthesis, solutions of this compound should ideally be prepared fresh for coupling reactions.

The bulky nature of the Boc groups on the side chain may necessitate longer coupling times compared to other protected amino acids to ensure complete reaction.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.

References

The Strategic Application of Boc-Arg(Boc)2-OH in Peptide Chemistry: A Technical Guide

For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the synthesis of arginine-containing peptides presents a significant challenge. The unique properties of arginine's guanidinium side chain—its high basicity and nucleophilicity—necessitate robust protection strategies to prevent unwanted side reactions and ensure the integrity of the final peptide. This technical guide provides an in-depth analysis of Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH), a derivative designed for use in solid-phase peptide synthesis (SPPS).

This document explores the core chemical principles, detailed experimental protocols, and critical considerations for the successful incorporation of arginine using this reagent. It also presents a comparative analysis with other arginine protection strategies and discusses the biological context of arginine-rich peptides, such as cell-penetrating peptides.

The Challenge of Arginine in Peptide Synthesis

The guanidinium group of arginine is strongly nucleophilic and requires protection during peptide synthesis to prevent undesirable side reactions.[1] One of the most significant of these is the formation of a δ-lactam, which results in chain termination and the generation of deletion sequences in the final peptide product. The choice of protecting group for the guanidinium function is therefore a critical decision that influences coupling efficiency, the potential for side reactions, and the final purity of the peptide.[2]

The Boc (tert-butyloxycarbonyl) strategy for SPPS involves the use of an acid-labile Boc group for the temporary protection of the α-amino group. This protecting group is removed at each cycle of the synthesis with a moderate acid, typically trifluoroacetic acid (TFA).[3] The protecting groups on the side chains of the amino acids must be stable to these conditions and are typically removed at the final step of the synthesis during cleavage of the peptide from the resin support, often with a strong acid like hydrofluoric acid (HF).[3][4]

This compound is an amino acid building block where the α-amino group and both Nω and Nω' positions of the guanidinium side chain are protected by Boc groups. These side-chain Boc groups are removed under the acidic conditions used for the final cleavage of the peptide from the resin.

Data Presentation: Comparative Performance of Arginine Derivatives

While specific quantitative data for the performance of this compound in Boc-SPPS is not extensively available in the surveyed literature, valuable insights can be drawn from studies on its Fmoc-protected counterpart, Fmoc-Arg(Boc)2-OH. The behavior of the side-chain protection is a key determinant of performance. One study compared the stability and side-reaction propensity of Fmoc-Arg(Boc)2-OH with other Fmoc-protected arginine derivatives. The results of this study are summarized below.

| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |

| δ-Lactam Formation | 60% | 12% | ~3% |

| Coupling Efficiency | 28% | >99% | >99% |

| Stability in Solution (DMF) | Slowly degrades | Stable | Stable |

| (Data adapted from a study on Fmoc-protected arginine derivatives, which provides insight into the behavior of the (Boc)2 protected arginine side chain.) |

This data indicates that the bis-Boc protection on the arginine side chain is highly prone to δ-lactam formation upon activation, which can significantly reduce coupling efficiency. This is a critical consideration for any synthesis planning to employ this compound.

Experimental Protocols

The following protocols are based on established Boc-SPPS methodologies and are adapted for the incorporation of this compound.

General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the resin and add a fresh solution of 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3x).

-

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to begin activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Note: Due to the high propensity for δ-lactam formation, it is crucial to use a fast and efficient coupling agent like HBTU or HATU and to minimize the activation time before adding the mixture to the resin.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A positive test (blue/purple beads) indicates incomplete coupling.

-

If the coupling is incomplete, a second coupling may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the two Boc groups on the arginine side chain.

Materials:

-

Dry peptide-resin

-

Anhydrous Hydrofluoric Acid (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

HF Cleavage:

-

Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and stringent safety protocols.

-

Place the dry peptide-resin in an HF-resistant reaction vessel.

-

Add appropriate scavengers to the vessel.

-

Cool the vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Filter the resin and collect the peptide.

-

Wash the peptide with cold diethyl ether several times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Experimental Workflow

The general workflow for a single cycle of Boc-SPPS is depicted below.

Logical Relationships: Arginine Protection Strategies

The choice of an arginine derivative has significant implications for the synthesis strategy. The diagram below illustrates the key considerations and potential outcomes associated with different protection strategies.

Signaling Pathway: Cellular Uptake of Arginine-Rich Peptides

Arginine-rich peptides, such as the TAT peptide from HIV, are known as cell-penetrating peptides (CPPs) and are of great interest for their ability to deliver cargo into cells. While not a classical signaling pathway, their mechanism of cellular entry is a critical biological process.

Conclusion

This compound offers a strategy for the incorporation of arginine in Boc-SPPS with the guanidinium group fully protected by acid-labile Boc groups. However, evidence from its Fmoc-analogue suggests a high propensity for δ-lactam formation, which can lead to significantly lower coupling efficiencies. This necessitates the use of optimized, rapid coupling protocols to mitigate this side reaction. For many applications, other arginine derivatives such as Boc-Arg(Pbf)-OH or Boc-Arg(Tos)-OH may offer a more reliable and efficient synthesis. The choice of arginine derivative is a critical decision that must be made based on the specific peptide sequence, the desired purity, and the synthetic strategy employed. The synthesis of arginine-rich peptides remains a cornerstone of research in areas such as cell-penetrating peptides, and a thorough understanding of the chemistry of the building blocks is essential for success.

References

The Evolution of Arginine Protection: A Technical Guide to Boc-Protected Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine into synthetic peptides presents a unique set of challenges due to the highly basic and nucleophilic nature of its guanidinium side chain. The development of effective protecting groups for this functional group has been a critical aspect of peptide synthesis, enabling the creation of complex and biologically active molecules. This in-depth technical guide explores the historical development of Boc-protected arginine derivatives, providing a comprehensive overview of their synthesis, application, and the evolution of side-chain protection strategies.

Introduction: The Rise of Boc Protection in Peptide Synthesis

The advent of the tert-butyloxycarbonyl (Boc) group in 1957 by Frederick C. McKay and Albertson revolutionized peptide synthesis.[1] Its ease of introduction and, more importantly, its facile removal under mild acidic conditions provided a significant advantage over previous protecting groups that required harsh cleavage conditions, often leading to side reactions and racemization.[1] This development was a cornerstone of R. Bruce Merrifield's solid-phase peptide synthesis (SPPS), a groundbreaking methodology that earned him the Nobel Prize in Chemistry in 1984.[1] The Boc/Bzl (benzyl) protection scheme was introduced by Merrifield in 1964, further solidifying the importance of Boc-protected amino acids in the field.[2]

The core principle of Boc-based SPPS involves the use of an acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3] This group is typically removed with a moderate acid, such as trifluoroacetic acid (TFA), in each cycle of the synthesis. However, the guanidinium group of arginine requires a more robust, or "semi-permanent," protecting group that remains stable during the repetitive TFA deprotection steps but can be removed at the final cleavage stage.

The Guanidino Group Challenge: A Historical Perspective on Side-Chain Protection

The strongly basic nature of the arginine side chain necessitates protection to prevent undesirable side reactions during peptide synthesis. Over the years, several protecting groups have been developed and employed in conjunction with Nα-Boc-arginine. The choice of the side-chain protecting group is critical for a successful synthesis and is often dictated by the specific peptide sequence and the desired cleavage conditions.

Early Strategies: Nitro (NO2) and Tosyl (Tos) Protection

Among the earliest and most common protecting groups for the arginine side chain in Boc-SPPS were the Nitro (NO2) and Tosyl (Tos) groups.

-

Boc-Arg(NO2)-OH: The nitro group is an electron-withdrawing group that effectively reduces the basicity of the guanidinium moiety. It is stable to TFA and can be removed by strong acids like anhydrous Hydrogen Fluoride (HF). A key advantage of the NO2 group is its ability to minimize δ-lactam formation, a common side reaction during the activation of the carboxyl group of arginine. However, a significant drawback is the potential for side reactions during HF cleavage, which can lead to the formation of ornithine residues. Catalytic hydrogenation can also be used for its removal, but this method can sometimes lead to peptide degradation.

-

Boc-Arg(Tos)-OH: The tosyl group is another widely used protecting group that is stable to the repetitive TFA deprotection steps and is removable with strong acids like HF or Trifluoromethanesulfonic acid (TFMSA). It is generally less prone to side reactions during cleavage compared to the nitro group. However, the released tosyl group can modify tryptophan residues, necessitating the use of scavengers during the cleavage process.

Advancements in Protection: Mts, Pmc, and Pbf Derivatives

The quest for more labile and efficient protecting groups led to the development of several sulfonyl-based derivatives.

-

Boc-Arg(Mts)-OH: The mesitylene-2-sulfonyl (Mts) group was developed in 1979 by Yajima and co-workers. The Mts group is more easily cleaved than the Tos group, making it a better choice for the synthesis of peptides containing multiple arginine residues where complete deprotection of Tos groups can be slow.

-

Boc-DL-Arg(Pmc)-OH: The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is another acid-labile protecting group. While effective, extended deprotection conditions are often necessary for its complete removal, which can be detrimental to the quality of the final peptide.

-

Boc-Arg(Pbf)-OH: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is now one of the most widely used protecting groups in modern Boc-SPPS. The Pbf group is highly acid-labile and is typically removed during the final cleavage step with a strong acid cocktail, often containing a high concentration of TFA. However, a significant side reaction during the activation of Boc-Arg(Pbf)-OH is the intramolecular cyclization to form a δ-lactam, which is an inactive species that can lead to deletion sequences.

Alternative Approaches: The Boc Side-Chain Protection

An alternative strategy involves protecting the guanidino group with Boc groups as well.

-

Boc-Arg(Boc)2-OH: In this derivative, both the α-amino group and the side-chain guanidino functionality are protected by Boc groups. This protection scheme offers stability under various reaction conditions and allows for selective incorporation during peptide synthesis. However, this derivative is highly prone to δ-lactam formation.

Quantitative Data Summary

The following tables summarize key quantitative data for the different Boc-protected arginine derivatives, providing a basis for comparison.

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |

| Nitro (NO2) | Strong acids (e.g., HF). Not cleaved by TFMSA. Can also be removed by reduction. | Stable to TFA, TFMSA, and HBr/AcOH. Minimizes δ-lactam formation. | Can undergo side reactions during HF cleavage leading to ornithine formation. Catalytic hydrogenation can cause peptide degradation. |

| Tosyl (Tos) | Strong acids (e.g., HF, TFMSA). | Stable to repetitive TFA deprotection. Less prone to side reactions during cleavage compared to NO2. | Released tosyl group can modify tryptophan residues. |

| Mesitylene-2-sulfonyl (Mts) | Strong acids. More labile than Tos. | Easier to cleave than Tos, especially in peptides with multiple Arg residues. | - |

| Pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) | Highly acid-labile, removed with strong acid cocktails (e.g., high concentration TFA). | Widely used in modern Boc-SPPS. | Prone to δ-lactam formation during activation. |

| Di-Boc ((Boc)2) | TFA-H2O (95:5) at room temperature for 1 hour. | - | Highly prone to δ-lactam formation. Limited stability in DMF. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected arginine derivatives in SPPS.

General Boc-SPPS Cycle

A typical cycle for solid-phase peptide synthesis using Boc-protected amino acids involves the following steps:

-

Resin Swelling: The resin is swollen in a suitable solvent, typically Dichloromethane (DCM), for 30-60 minutes.

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 30 minutes.

-

Washing: The resin is washed sequentially with DCM and Isopropanol (IPA).

-

Neutralization: The resin is neutralized with a 5% solution of Diisopropylethylamine (DIEA) in DCM.

-

Washing: The resin is washed again with DCM.

-

Amino Acid Coupling: The Boc-protected amino acid (e.g., Boc-Arg(Tos)-OH) is pre-activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin. The reaction is monitored for completion, which typically takes 1-2 hours.

-

Washing: The resin is washed with DCM and IPA to remove excess reagents and byproducts.

Synthesis of Fmoc-Arg(Pbf)-OH (Illustrative Example)

While this guide focuses on Boc-protected arginine, the synthesis of the corresponding Fmoc-protected derivative illustrates the general steps involved in preparing these crucial reagents. The synthesis involves several key steps:

-

Esterification: The carboxyl group of arginine is esterified.

-

Boc Protection: A Boc group is introduced to protect the α-amino group.

-

Pbf Introduction: The Pbf group is introduced onto the guanidino side chain.

-

De-Boc: The Boc group is removed from the α-amino group.

-

Saponification: The ester group is saponified to regenerate the carboxylic acid.

-

Fmoc Introduction: The Fmoc group is introduced onto the α-amino group.

Final Cleavage and Deprotection (HF Cleavage)

At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common method for Boc-SPPS is HF cleavage:

-

Resin Preparation: The peptide-resin is dried under vacuum.

-

Scavenger Addition: A scavenger mixture, such as anisole or a mixture of p-cresol and p-thiocresol, is added to the resin to trap reactive carbocations generated during cleavage.

-

HF Distillation: Anhydrous HF is distilled into the reaction vessel at a low temperature (e.g., -78°C).

-

Cleavage Reaction: The reaction mixture is stirred at 0°C for 45-60 minutes.

-

HF Evaporation: The HF is removed under a stream of nitrogen or by vacuum.

Visualizing the Workflow

The following diagrams illustrate the key workflows in Boc-SPPS and the synthesis of a protected arginine derivative.

Caption: General workflow of a Boc-SPPS cycle.

Caption: General synthesis pathway for a protected arginine derivative.

Conclusion

The development of Boc-protected arginine derivatives has been a journey of continuous improvement, driven by the need for greater efficiency, reduced side reactions, and milder deprotection conditions in peptide synthesis. From the early use of nitro and tosyl groups to the now prevalent Pbf and other advanced sulfonyl-based protectors, each new derivative has offered a unique set of advantages and disadvantages. Understanding the historical context and the chemical principles behind these protecting groups is essential for researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of arginine-containing peptides, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

Methodological & Application

Standard Protocol for Using Boc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the construction of complex peptide sequences. The Boc (tert-butyloxycarbonyl) strategy is a robust and widely used method for SPPS. The incorporation of arginine residues presents a significant challenge due to the highly basic and nucleophilic nature of its guanidinium side chain. To prevent unwanted side reactions, this functional group must be protected during synthesis.

This document provides a detailed protocol and application notes for the use of Nα-Boc-Nω,Nω'-bis(Boc)-L-arginine (Boc-Arg(Boc)2-OH) in Boc-SPPS. The use of two Boc groups for side-chain protection offers the advantage of being removable under the same acidic conditions used for the cleavage of the peptide from the resin, simplifying the final deprotection step.

Key Considerations for Using this compound

The selection of a side-chain protecting group for arginine is a critical decision that impacts coupling efficiency, potential side reactions, and final peptide purity. While traditional protecting groups like Tosyl (Tos) and Nitro (NO2) require strong acids like hydrofluoric acid (HF) for removal, the bis-Boc protection is labile to trifluoroacetic acid (TFA), offering a potentially milder deprotection strategy.[1]

However, the bulkiness of the two Boc groups on the side chain can lead to steric hindrance, potentially requiring longer coupling times or more potent coupling reagents.[2] Furthermore, arginine derivatives with bulky side-chain protection have been observed to be prone to δ-lactam formation, a side reaction that can terminate the peptide chain.[3]

Experimental Protocols

The following protocols are based on established Boc-SPPS methodologies and are adapted for the specific use of this compound.

Protocol 1: General Cycle for Boc-SPPS

This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[4][5]

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

3. Neutralization:

-

Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x).

4. Amino Acid Coupling (incorporating this compound):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the (Boc)2 group, a longer coupling time or double coupling may be necessary.

-

Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

5. Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

-

After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail for TFA-labile protecting groups is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

If the peptide contains sensitive residues like tryptophan, scavengers such as thioanisole should be included to prevent side reactions.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Stir the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| (Boc)2 | Two tert-butyloxycarbonyl groups | TFA-based cocktails | Milder cleavage than HF | Steric hindrance, potential for δ-lactam formation |

| Tosyl (Tos) | p-Toluenesulfonyl | Strong acids (e.g., HF, TFMSA) | Robust and stable | Harsh cleavage conditions |

| Nitro (NO2) | Nitro group | Strong acids (e.g., HF) | Stable to various conditions | Potential for side reactions leading to ornithine formation |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | TFA-based cocktails | High acid lability | Cleavage byproducts can modify sensitive residues |

| Mts | Mesitylene-2-sulfonyl | TFA-based cocktails | Acid labile | Less common in Boc-SPPS |

Table 2: Recommended Coupling Reagents for this compound

| Coupling Reagent | Additive | Notes |

| HBTU/HATU | HOBt/HOAt, DIEA | Highly efficient for sterically hindered couplings. |

| DIC | HOBt | DIC is preferred over DCC as the diisopropylurea byproduct is more soluble. |

| PyBOP | DIEA | Effective in reducing guanidinylation side reactions. |

Mandatory Visualization

Caption: General workflow for a single cycle of Boc-SPPS.

Caption: Final cleavage and deprotection workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Step-by-Step Guide for the Deprotection of Boc-Arg(Boc)2-OH

Introduction

Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine, or Boc-Arg(Boc)2-OH, is a protected derivative of the amino acid arginine where the alpha-amino group and both nitrogens of the side-chain guanidinium group are protected by tert-butoxycarbonyl (Boc) groups.[1] This protection strategy is employed in peptide synthesis to prevent unwanted side reactions involving the highly basic and nucleophilic guanidino group.[2][] The Boc group is an acid-labile protecting group, meaning it can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[][4]

This document provides a detailed protocol for the deprotection of all three Boc groups from this compound to yield arginine, typically isolated as a TFA salt. The strong acidic conditions required for cleavage will remove all Boc groups simultaneously.

Data Presentation

The deprotection of Boc-protected amino acids using strong acids like TFA is a highly efficient and reliable reaction. Quantitative data from general literature indicates consistently high yields and purity.

| Deprotection Method | Reagent | Typical Yield (%) | Typical Purity (%) | Reference |

| Acidolysis | Trifluoroacetic Acid (TFA) | >95% | >98% | |

| Acidolysis | Hydrochloric Acid (HCl) | >95% | >98% | |

| Note: The actual yield and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. |

Experimental Protocol

This protocol details the deprotection of this compound using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Materials and Reagents

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous, cold (stored at ~4°C)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel) or centrifuge

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Ninhydrin stain solution

-

UV lamp

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM). A typical concentration is approximately 10-20 mL of DCM per gram of substrate.

-

Place a magnetic stir bar in the flask and cool the solution to 0 °C using an ice bath.

-

-

Addition of TFA:

-

While stirring the solution at 0 °C, slowly add Trifluoroacetic Acid (TFA). A common and effective reaction mixture consists of 25-50% TFA in DCM (v/v). For complete and rapid deprotection, neat TFA can also be used.

-

Allow the reaction mixture to stir at 0 °C for 15-30 minutes, then remove the ice bath and allow the solution to warm to room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the deprotection by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate by spotting the starting material (dissolved in DCM), a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture.

-

Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).

-

Visualize the spots. The starting material, being Boc-protected, will not stain with ninhydrin. The product, having a free primary amine, will stain positive (typically purple or yellow) with ninhydrin.

-

The reaction is considered complete when the starting material spot has completely disappeared. This process typically takes 30 minutes to 2 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

-

The crude product will be a viscous oil or solid, which is the arginine trifluoroacetate salt.

-

To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.

-

Stir or sonicate the mixture vigorously to break up any solids and form a fine, white precipitate.

-

Isolate the solid product by filtration or centrifugation.

-

Wash the collected solid with fresh, cold diethyl ether to remove any remaining organic impurities.

-

-

Drying:

-

Dry the final product, Arginine tris(trifluoroacetate), under vacuum to remove all residual solvents.

-

Mandatory Visualization

Reaction Mechanism Diagram

The deprotection proceeds via an acid-catalyzed elimination mechanism. TFA protonates the oxygen of the Boc group, which is followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas.

References

Application of Boc-Arg(Boc)2-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, a positively charged amino acid, is a critical component of many therapeutic peptides, contributing to biological activity through receptor binding, membrane translocation, and enzymatic recognition. However, the highly basic and nucleophilic nature of its guanidinium side chain presents significant challenges during solid-phase peptide synthesis (SPPS). Effective protection of this functional group is paramount to prevent side reactions and ensure the synthesis of high-purity peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS.[1][2] Within this strategy, various protecting groups have been developed for the arginine side chain, each with its own advantages and drawbacks.

This document focuses on the application of Nα-Boc-Nω,Nω'-bis(Boc)-L-arginine (Boc-Arg(Boc)2-OH), a derivative where the guanidinium group is protected by two additional Boc groups. This approach offers the advantage of having a side-chain protecting group that is labile to trifluoroacetic acid (TFA), the same reagent used for Nα-Boc deprotection.[3][4] However, its use is associated with significant challenges, most notably a high propensity for δ-lactam formation, which can severely impact coupling efficiency.[4] These notes provide a comprehensive overview of the use of this compound, including its challenges, relevant protocols, and key considerations for its application in the synthesis of therapeutic peptides.